molecular formula C20H14N4OS2 B11621877 N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Cat. No.: B11621877
M. Wt: 390.5 g/mol
InChI Key: RLDGUFDXRQIRFJ-UHFFFAOYSA-N
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Description

N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyl group, a triazolobenzothiazole moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazolobenzothiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzothiazole and hydrazine derivatives under acidic or basic conditions.

    Attachment of the Naphthyl Group: The naphthyl group can be introduced via nucleophilic substitution reactions, often using naphthyl halides and suitable catalysts.

    Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using catalysts that can be easily recovered and reused.

    Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often requires catalysts like palladium or copper to facilitate the reaction.

Major Products Formed

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Utilized in the development of fluorescent probes for imaging applications.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.

    Diagnostic Tools: Used in the design of diagnostic assays for detecting specific biomolecules.

Industry

    Dye Manufacturing: Employed in the synthesis of dyes and pigments.

    Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism by which N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide exerts its effects involves interaction with specific molecular targets. These targets can include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-naphthyl)-2-benzothiazolylthioacetamide
  • N-(1-naphthyl)-2-(1,2,3-triazolylthio)acetamide
  • N-(1-naphthyl)-2-(benzimidazolylthio)acetamide

Uniqueness

N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide stands out due to its unique combination of a naphthyl group and a triazolobenzothiazole moiety. This structural arrangement provides distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C20H14N4OS2

Molecular Weight

390.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C20H14N4OS2/c25-18(21-15-9-5-7-13-6-1-2-8-14(13)15)12-26-19-22-23-20-24(19)16-10-3-4-11-17(16)27-20/h1-11H,12H2,(H,21,25)

InChI Key

RLDGUFDXRQIRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

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